molecular formula C11H10O3 B2830876 5,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS No. 95835-74-8

5,6-Dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2830876
CAS No.: 95835-74-8
M. Wt: 190.198
InChI Key: CLVJELFFCYDVPU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-benzofuran-2-carboxylic acid (CAS 95835-74-8) is a benzofuran derivative with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . This compound is part of the benzofuran chemical class, which is extensively investigated for its broad spectrum of biological activities . Benzofuran-carboxylic acid derivatives are recognized for their significant research value in areas such as antimicrobial, antioxidant, anti-inflammatory, anti-viral, and cytotoxic studies . Specifically, structural analogs and related N-(5,6-dimethyl-1H-benzimidazol-2-yl) carboxamide compounds have demonstrated promising antimicrobial activity against tested microorganisms, as well as prominent radical scavenging and ferrous ion chelating capabilities, indicating potential for research into managing oxidative stress . The compound serves as a key synthetic intermediate for developing more complex molecules with enhanced biological properties, as the incorporation of heterocyclic rings at the benzimidazole position has been shown to yield more potent biologically active compounds . Furthermore, benzofuran-2-carboxylic acids, in general, have been studied for their activity against infections caused by yeasts such as Candida albicans and for exhibiting cytotoxic selectivity against human cancer cells . The structural and spectroscopic properties of such benzofuran-carboxylic acids, including their dimerization behavior and intermolecular interactions, are also a subject of advanced computational studies using Density Functional Theory (DFT) calculations, supporting research in molecular modeling and drug design . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJELFFCYDVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Dehydrative cyclization and transition-metal catalysis are commonly employed due to their efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran-based carboxylic acids, including 5,6-dimethyl-1-benzofuran-2-carboxylic acid. Research indicates that derivatives of this compound exhibit inhibitory effects on specific cancer cell lines.

  • Inhibition of Carbonic Anhydrases : Benzofuran-containing carboxylic acids have been shown to act as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. For instance, derivatives with KIs (inhibition constants) ranging from 0.56 to 5.1 μM against the hCA IX isoform demonstrate strong potential in targeting cancer cells .
  • Cell Viability Studies : The compound's derivatives have been tested against breast cancer cell lines MCF-7 and MDA-MB-231. For example, one derivative exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating a potent antiproliferative effect comparable to established chemotherapeutic agents like Doxorubicin .
CompoundIC50 (μM)Cell Line
9e2.52MDA-MB-231
9f11.50MDA-MB-231
9b>100MCF-7
9e14.91MCF-7

2. Diuretic and Saluretic Effects

This compound has also been investigated for its diuretic properties. According to patent literature, compounds derived from benzofuran structures exhibit diuretic and saluretic activities with low toxicity levels.

  • Mechanism of Action : These compounds promote the excretion of urine and electrolytes such as sodium and chloride ions, making them suitable for treating conditions associated with fluid retention, such as edema and hypertension .

Synthesis and Structure-Activity Relationships

The synthesis of benzofuran derivatives often involves modifying the carboxylic acid moiety to enhance biological activity. Structure-activity relationship (SAR) studies reveal that specific substitutions can significantly influence the pharmacological properties of these compounds.

  • Synthesis Techniques : Various synthetic routes have been developed to produce these compounds efficiently, including expedited synthesis methods that allow for rapid development of new derivatives .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzofuran derivatives were evaluated for their anticancer activity using both in vitro assays and in vivo models. The results indicated that modifications at the benzofuran core could lead to enhanced potency against breast cancer cell lines .

Case Study 2: Diuretic Properties

In pharmacological experiments on animal models (dogs and rabbits), it was shown that administering certain benzofuran derivatives led to a significant increase in urine output and electrolyte excretion. This finding supports the potential use of these compounds in clinical settings for managing fluid retention disorders .

Comparison with Similar Compounds

Structural and Substituent Analysis

Substituents on the benzofuran ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Features
5,6-Dimethyl-1-benzofuran-2-carboxylic acid 5,6-CH₃ C₁₁H₁₀O₃ Not provided Electron-donating methyl groups; moderate acidity, low polarity.
5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid 3-CH₃, 5,6-OH C₁₀H₈O₅ 21452-90-4 Hydroxyl groups enhance acidity and hydrogen-bonding capacity.
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid 5-Cl, 6-F C₉H₄ClFO₃ 1781859-25-3 Halogens increase electronegativity and potential halogen bonding.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid 5,6-OCH₃ (thiophene) C₁₁H₁₀O₄S 23046-03-9 Methoxy groups provide steric bulk and resonance effects.
5-Hydroxybenzofuran-2-carboxylic acid 5-OH C₉H₆O₄ 56172-36-2 Hydroxyl group increases solubility and acidity (pKa ~3.5–4.0).

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (5,6-Dimethyl) reduce acidity compared to hydroxyl (5,6-Dihydroxy) or halogen (5-Cl,6-F) analogs.
  • Solubility : Hydroxyl and methoxy substituents enhance water solubility, whereas methyl groups favor lipophilicity .
  • Crystal Packing : Methylsulfanyl derivatives (e.g., 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form intermolecular hydrogen bonds and C–H⋯π interactions, suggesting similar packing behavior for 5,6-Dimethyl analogs .

Physicochemical Properties

Acidity and Reactivity:
  • 5,6-Dimethyl : Predicted pKa ~4.5–5.0 (methyl groups reduce carboxylic acid acidity via electron donation).
  • 5,6-Dihydroxy-3-methyl : pKa ~2.8–3.2 due to electron-withdrawing hydroxyl groups .
  • 5-Chloro-6-fluoro : Lower pKa (~2.5–3.0) owing to inductive effects of halogens .
Thermal Stability:

Methoxy and methylsulfanyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to hydroxylated analogs, which may degrade at lower temperatures .

Biological Activity

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds interact with various biological targets, leading to alterations in cellular processes and signaling pathways.

Biochemical Pathways

The compound has been shown to influence multiple biochemical pathways by interacting with enzymes and proteins. For instance, it can inhibit specific enzymes involved in cancer cell proliferation, thereby demonstrating its potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound can inhibit cell growth in various cancer cell lines. Its effectiveness is often dose-dependent; lower concentrations may promote therapeutic effects while higher doses could result in cytotoxicity.

Antibacterial and Antiviral Effects

This compound has also been evaluated for its antibacterial properties. Studies suggest that benzofuran derivatives can act against a range of bacterial strains, potentially serving as leads for new antimicrobial agents .

In Vitro Studies

In laboratory settings, this compound has been tested for its ability to inhibit cancer cell lines. For example:

  • Cell Line : ZR-75-1 (breast cancer)
  • IC50 Value : Approximately 670 nM was observed for the compound's inhibitory effect on H3K23 acetylation levels .

Animal Models

The compound has been evaluated in animal models to assess its safety and efficacy. Results indicate that it exhibits a threshold effect where therapeutic benefits are observed at lower doses while toxicity is noted at higher concentrations.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
5-Methyl-1-benzofuran-2-carboxylic acid Single methyl group at position 5Moderate anticancer activity
6-Methyl-1-benzofuran-2-carboxylic acid Single methyl group at position 6Lower antibacterial activity
This compound Two methyl groups at positions 5 and 6Enhanced anticancer and antibacterial properties

Safety and Toxicology

While studies highlight the potential therapeutic benefits of this compound, safety assessments indicate possible skin and eye irritation upon exposure. Careful handling and further toxicological studies are recommended to establish safe usage guidelines .

Q & A

Q. What are the common synthetic routes for preparing 5,6-Dimethyl-1-benzofuran-2-carboxylic acid, and what key reaction conditions should be considered?

The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors or functionalization of preformed benzofuran cores. For example, Friedländer condensation has been employed to construct quinoline-benzofuran hybrids, which may be adapted for introducing methyl groups at the 5,6-positions . Key conditions include:

  • Use of acid catalysts (e.g., HCl, H₂SO₄) for cyclization.
  • Temperature control (80–120°C) to avoid side reactions.
  • Protecting groups (e.g., acetyl) to direct regioselective methylation . Multi-step protocols may involve methylation via alkyl halides or diazomethane, followed by carboxylation using CO₂ under high pressure.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm methyl group positions (δ 2.2–2.5 ppm for CH₃) and aromatic proton environments. Discrepancies between observed and calculated shifts may arise due to steric effects .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and benzofuran ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 220.07 for C₁₁H₁₀O₃).

Q. What safety protocols are recommended when handling this compound given limited toxicity data?

While no specific toxicity data exists for this compound, structurally similar benzofurans (e.g., 4-formylfuran-2-carboxylic acid) are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure) . Recommendations include:

  • Use of PPE (gloves, lab coat, goggles).
  • Conducting reactions in a fume hood.
  • Adhering to institutional guidelines for uncharacterized substances.

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) to enhance methylation efficiency .
  • Flow Chemistry : Continuous processes improve scalability and reduce by-products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for carboxylation steps.

Q. What methodologies resolve discrepancies between observed and theoretical spectral data in benzofuran derivatives?

Discrepancies in NMR shifts (e.g., methyl vs. aromatic protons) can arise from steric hindrance or electronic effects. Approaches include:

  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts .
  • X-ray Crystallography : To confirm spatial arrangements of substituents.
  • 2D NMR (COSY, HSQC) : To assign coupling patterns and resolve overlapping signals .

Q. In the absence of ecotoxicological data, what predictive models inform risk assessment for this compound?

Analog studies using structurally related compounds (e.g., 2,5-furandicarboxylic acid) suggest moderate persistence in soil. Researchers can:

  • Apply QSAR Models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation .
  • Conduct Microcosm Studies : Simulate environmental degradation under controlled conditions.

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